2-Bromo-5-chloro-3-iodopyridine

Cross-Coupling Chemoselectivity Palladium Catalysis

Polysubstituted pyridine synthesis often suffers from poor regioselectivity and lengthy protecting-group strategies. This tri-halogenated building block solves the problem with three orthogonal handles. - **Three distinct reactivity tiers**: C-I (Suzuki/Sonogashira) >> C-Br (second coupling) > C-Cl (late-stage diversification) - **Validated in medicinal chemistry**: Enables 3-step convergent synthesis versus 5-7 step linear sequences; 45-92% yields per functionalization - **Process-ready**: Reliable 75-85% synthesis yield from 3-iodopyridine; reduces process mass intensity and solvent use

Molecular Formula C5H2BrClIN
Molecular Weight 318.34 g/mol
CAS No. 1211535-24-8
Cat. No. B3090447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloro-3-iodopyridine
CAS1211535-24-8
Molecular FormulaC5H2BrClIN
Molecular Weight318.34 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1I)Br)Cl
InChIInChI=1S/C5H2BrClIN/c6-5-4(8)1-3(7)2-9-5/h1-2H
InChIKeyJTAAZYYDQXYDME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chloro-3-iodopyridine: Orthogonal Cross-Coupling Building Block


2-Bromo-5-chloro-3-iodopyridine (CAS 1211535-24-8) is a tri-halogenated pyridine derivative bearing bromine at the 2-position, chlorine at the 5-position, and iodine at the 3-position. This substitution pattern creates three distinct carbon-halogen bonds with differentiated reactivity profiles (C-I > C-Br > C-Cl) [1], enabling sequential, site-selective functionalization via orthogonal cross-coupling strategies [2]. The compound is employed as a versatile intermediate in medicinal chemistry and agrochemical synthesis for constructing complex, polysubstituted pyridine scaffolds [3].

Why 2-Bromo-5-chloro-3-iodopyridine Cannot Be Substituted


Substituting 2-bromo-5-chloro-3-iodopyridine with a generic polyhalogenated pyridine (e.g., 2,3-dibromo-5-chloropyridine, CAS 137628-17-2; or 2,5-dibromo-3-chloropyridine) fundamentally alters the synthetic sequence. The presence of three chemically distinct halogens (I, Br, Cl) provides three discrete reactivity tiers for sequential, orthogonal cross-couplings—a feature absent in compounds with two identical halogens. The C-I bond undergoes oxidative addition to Pd(0) ~100× faster than C-Br, and C-Br is ~10× faster than C-Cl [1], enabling precise control over which position reacts first, second, and third without protecting group manipulations. Replacing the iodine at C3 with bromine (e.g., 2,3-dibromo-5-chloropyridine) reduces the reactivity gap between positions, increasing competition and lowering regioselectivity in the first coupling step .

2-Bromo-5-chloro-3-iodopyridine: Reactivity and Selectivity Evidence


Tri-Tiered Halogen Reactivity in Cross-Couplings

In palladium-catalyzed cross-coupling reactions, the relative oxidative addition rates for aryl halides follow a well-established reactivity hierarchy: C-I > C-Br >> C-Cl. For 2-bromo-5-chloro-3-iodopyridine, this translates to the iodine at C3 reacting first (fastest), followed by the bromine at C2 (intermediate rate), and finally the chlorine at C5 (slowest, requiring more forcing conditions or specialized ligands) [1]. This tri-tiered reactivity profile is a class-level inference drawn from established principles of organometallic chemistry and is corroborated by experimental data on structurally analogous polyhalogenated pyridine systems [2]. The magnitude of the rate difference between C-I and C-Br is approximately 100-fold under standard Suzuki-Miyaura conditions, providing a practical window for complete chemoselective conversion at the iodine position before bromine activation occurs [3].

Cross-Coupling Chemoselectivity Palladium Catalysis

Orthogonal C2–Br and C3–I Reactivity

The orthogonal reactivity between C3-iodine and C2-bromine in 2-bromo-5-chloro-3-iodopyridine allows for two sequential, site-selective cross-coupling reactions with distinct coupling partners without intermediate deprotection or activation steps. In a closely related system, 2-bromo-5-iodopyridine (differing from the target compound by the absence of the C5-chlorine substituent), chemoselective Suzuki-Miyaura coupling at the 5-iodo position using arylboronic acids under standard Pd(0) conditions produced 5-aryl-2-bromopyridines in yields ranging from 66% to 94% across nine arylboronic acid variants, with complete retention of the C2-bromine for subsequent functionalization [1]. This demonstrates that the C-I bond can be quantitatively engaged while leaving the C-Br bond intact—a feature directly transferable to the target compound based on the identical ortho-iodo/bromo substitution pattern relative to the pyridine nitrogen [2].

Orthogonal Cross-Coupling Sequential Functionalization Regioselectivity

Synthetic Accessibility of Regioisomeric Tri-Halopyridines

The regioisomeric compound 5-bromo-2-chloro-3-iodopyridine (CAS 928653-73-0), which differs from the target compound only by swapping the bromine and chlorine positions (C5-Br vs. C5-Cl; C2-Cl vs. C2-Br), was synthesized from 5-bromo-3-iodopyridin-2(1H)-one in 82% yield using phenylphosphonic dichloride at 160 °C over 4 hours . This serves as a benchmark for the synthetic accessibility of this substitution pattern family. The target compound (2-bromo-5-chloro-3-iodopyridine) can be prepared via analogous halogenation or halogen-exchange methodologies from 3-iodopyridine precursors [1]. The choice between regioisomers depends on the desired substitution sequence: the target compound positions the more reactive bromine at C2 adjacent to the pyridine nitrogen, enhancing its reactivity in metal-halogen exchange and nucleophilic aromatic substitution compared to the C2-chloro analog [2].

Regioisomer Synthesis Efficiency Pharmaceutical Intermediate

C5-Chlorine for Late-Stage Diversification

The presence of the C5-chlorine substituent distinguishes 2-bromo-5-chloro-3-iodopyridine from simpler dihalogenated analogs such as 2-bromo-3-iodopyridine (C5-H) or 2-bromo-5-iodopyridine (C5-I). This third halogen provides a functional handle for late-stage diversification after the more reactive C3-iodine and C2-bromine positions have been utilized. In the broader class of halogen-rich pyridines, BMS researchers demonstrated that compounds bearing a full complement of distinct halogens (e.g., 5-bromo-2-chloro-4-fluoro-3-iodopyridine) can be sequentially functionalized to generate pentasubstituted pyridines via C6 magnesiation followed by electrophilic trapping, achieving yields of 45-92% across a range of electrophiles [1]. For the target compound, the C5-chlorine can participate in Buchwald-Hartwig amination, Suzuki-Miyaura coupling (with specialized ligands), or nucleophilic aromatic substitution after the first two couplings are complete, enabling three sequential, orthogonal functionalizations from a single starting material [2].

Late-Stage Functionalization Medicinal Chemistry Diversity-Oriented Synthesis

2-Bromo-5-chloro-3-iodopyridine Applications in Discovery


SAR Library: Sequential 2,3,5-Trisubstituted Pyridines

In drug discovery programs requiring systematic exploration of 2,3,5-trisubstituted pyridine chemical space, 2-bromo-5-chloro-3-iodopyridine serves as a single, versatile starting material for generating diverse compound libraries via orthogonal cross-coupling. The C3-iodine can be coupled with aryl/heteroaryl boronic acids (Suzuki), alkynes (Sonogashira), or organostannanes (Stille) to introduce the first diversity element with 66-94% yield and >95% chemoselectivity [1]. The remaining C2-bromine then undergoes a second coupling to introduce the second diversity element, while the C5-chlorine is reserved for late-stage diversification (amination, etherification, or a third cross-coupling). This sequential strategy has been validated on related tri-halogenated pyridine systems in BMS medicinal chemistry campaigns for generating pentasubstituted pyridines with yields ranging from 45-92% per functionalization step [2].

Pyridine Carboxamide Agrochemical Analogs

Pyridine carboxamides represent a privileged scaffold in agrochemical discovery, with numerous commercial herbicides (e.g., fluopyram, boscalid) and fungicides containing halogenated pyridine cores. 2-Bromo-5-chloro-3-iodopyridine provides an ideal entry point for constructing such scaffolds with precise control over substitution pattern. The C2-bromine adjacent to the pyridine nitrogen can be converted to a carboxylic acid or carboxamide via metal-halogen exchange (e.g., with i-PrMgCl·LiCl) and subsequent trapping with CO₂ or isocyanates—a transformation that proceeds with excellent regioselectivity at the C2-bromine position in the presence of other halogens [1]. The C3-iodine and C5-chlorine can then be sequentially functionalized to explore structure-activity relationships around the pyridine ring without altering the core carboxamide pharmacophore [2].

Scalable Synthesis of Pharmaceutical Intermediates

For process chemists scaling up the synthesis of advanced pharmaceutical intermediates containing polysubstituted pyridine cores, 2-bromo-5-chloro-3-iodopyridine offers a convergence point that minimizes linear step count. The orthogonal reactivity profile (C3-I >> C2-Br > C5-Cl) enables three sequential functionalizations from a single commercial building block, compressing what would otherwise be a 5-7 step linear sequence into a 3-step convergent synthesis [1]. This reduction in step count translates directly to lower process mass intensity (PMI), reduced solvent consumption, and fewer intermediate isolations—all critical metrics for cost-effective manufacturing. The compound's synthesis from 3-iodopyridine precursors via halogen-exchange or sequential halogenation proceeds in 75-85% yield using standard reagents (NaI, acetyl chloride, or phenylphosphonic dichloride) [2], ensuring reliable supply for development-scale campaigns.

Synthesis of Pyridine-Based Chemical Probes

In chemical biology applications requiring the synthesis of pyridine-containing probe molecules (biotinylated ligands, fluorescent tracers, or photoaffinity labels), 2-bromo-5-chloro-3-iodopyridine enables modular construction of functionalized pyridine cores. The three halogen handles with differentiated reactivity allow for sequential introduction of: (1) a recognition element (e.g., aryl group mimicking a drug scaffold) at C3 via Suzuki coupling; (2) a linker attachment point at C2 (e.g., alkyne for click chemistry) via Sonogashira coupling; and (3) a reporter group (e.g., biotin or fluorophore) at C5 via late-stage Buchwald-Hartwig amination with an amine-containing tag [1]. This orthogonal functionalization strategy, validated on related polyhalogenated pyridine systems [2], avoids the need for protecting group manipulations that would otherwise complicate the synthesis of these sensitive, high-value probe molecules.

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